molecular formula C15H15N3 B10758076 6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine CAS No. 892873-16-4

6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine

Cat. No.: B10758076
CAS No.: 892873-16-4
M. Wt: 237.30 g/mol
InChI Key: OSHSZKRWKLQZBV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-[2-(1H-INDOL-6-YL)ETHYL]PYRIDIN-2-AMINE involves several steps. One common method includes the reaction of 2-bromo-6-chloropyridine with 2-(1H-indol-6-yl)ethylamine under specific conditions. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-[2-(1H-INDOL-6-YL)ETHYL]PYRIDIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

Comparison with Similar Compounds

6-[2-(1H-INDOL-6-YL)ETHYL]PYRIDIN-2-AMINE can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.

Properties

CAS No.

892873-16-4

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine

InChI

InChI=1S/C15H15N3/c16-15-3-1-2-13(18-15)7-5-11-4-6-12-8-9-17-14(12)10-11/h1-4,6,8-10,17H,5,7H2,(H2,16,18)

InChI Key

OSHSZKRWKLQZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CCC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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